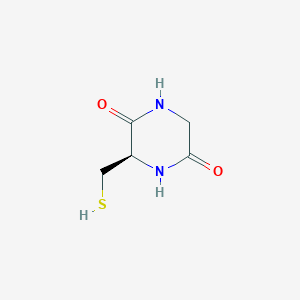

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione

Description

Properties

CAS No. |

24814-12-8 |

|---|---|

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

(3R)-3-(sulfanylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C5H8N2O2S/c8-4-1-6-5(9)3(2-10)7-4/h3,10H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |

InChI Key |

KCMBEBKQGVGDGL-VKHMYHEASA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CS |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of piperazine-2,5-dione with a suitable thiol reagent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Oxidation of the Sulfanylmethyl Group

The sulfanylmethyl group (-SCH₃) is susceptible to oxidation, potentially forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. Analogous reactions in similar compounds suggest the use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction of Carbonyl Groups

The carbonyl groups (C=O) in the piperazine-2,5-dione ring may undergo reduction to hydroxyl groups (-OH) using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This could yield derivatives such as piperazine-2,5-diol analogs.

Nucleophilic Substitution

The sulfanylmethyl group’s sulfur atom can act as a nucleophile, potentially participating in substitution reactions with alkyl or aryl halides. For example, reaction with methyl iodide in the presence of a base (e.g., sodium hydride) might yield alkylated derivatives.

Hydrogenation of Double Bonds (if present)

While the compound itself does not contain double bonds, related bis-arylidene piperazine-2,5-diones undergo hydrogenation using metal catalysts (e.g., Ir or Pd) . This suggests that analogous hydrogenation pathways could apply if double bonds were introduced into the structure.

Table 1: Hypothetical Oxidation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation to sulfoxide | H₂O₂ / m-CPBA | (3R)-3-(Sulfinylmethyl)piperazine-2,5-dione |

| Oxidation to sulfone | H₂O₂ (excess) | (3R)-3-(Sulfonylmethyl)piperazine-2,5-dione |

Table 2: Reduction Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Reduction of carbonyls | LiAlH₄ (anhydrous ether) | (3R)-3-(Sulfanylmethyl)piperazine-2,5-diol |

Table 3: Substitution Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Nucleophilic substitution | CH₃I / NaH | (3R)-3-(Methylsulfanylmethyl)piperazine-2,5-dione |

Structural Considerations

The stereochemistry at the 3-position (R-configuration) and the sulfanylmethyl group’s position influence reactivity. For example:

-

Stereochemical effects : The R-configuration may affect the accessibility of the sulfanylmethyl group to nucleophilic attack or oxidation.

-

Electronic effects : The electron-donating sulfur atom could stabilize neighboring carbonyl groups, altering reduction susceptibility.

Scientific Research Applications

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivities

Key Observations :

- Sulfanylmethyl vs. Methyl/Alkyl Groups : The sulfanylmethyl substituent introduces a reactive thiol group, which may improve interactions with cysteine-rich biological targets (e.g., enzymes or receptors) compared to inert methyl groups .

- Arylidene vs. Sulfanylmethyl : Arylidene derivatives (e.g., XR334) exhibit strong π-stacking interactions but suffer from poor solubility, whereas sulfanylmethyl’s polarity could enhance aqueous solubility .

- Sulfur-Containing Analogs : Both sulfanylmethyl and methylthio derivatives (e.g., (3S,6R)-3-(4-hydroxybenzyl)-bis(methylthio) DKP) demonstrate enhanced antimicrobial and anticancer activities due to sulfur’s electron-rich nature .

Key Observations :

- The synthesis of sulfanylmethyl-DKP would likely follow mixed anhydride coupling (as in ), but thiol protection/deprotection steps are critical to prevent disulfide formation.

- Methyl-substituted DKPs (e.g., compounds 3–5 in ) are synthesized via straightforward cyclization of dipeptide esters, whereas arylidene derivatives require aldol condensations .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Niosomal or chitosan-based formulations (as in ) could address solubility issues for sulfanylmethyl-DKP, similar to plinabulin’s optimization.

Biological Activity

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is a compound belonging to the diketopiperazine family, characterized by its cyclic structure and potential biological activities. This compound has garnered attention for its diverse pharmacological effects, including antiviral, anticancer, and antioxidative properties. The biological activity of piperazine derivatives is often linked to their structural modifications, which can enhance their interaction with various biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a piperazine ring with two carbonyl groups at positions 2 and 5, and a sulfanylmethyl group at position 3. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and interaction with biological systems.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that piperazine-2,5-diones exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways .

- A specific study highlighted the enhanced anticancer effects of piperazine derivatives when modified with lipophilic groups, which improved their solubility and bioavailability in biological systems .

- Antiviral Properties :

- Antioxidant Effects :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on breast cancer cell lines. The compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antiviral Activity

In another investigation, this compound was tested against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.

| Concentration (µM) | Viral Replication Inhibition (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It has been suggested that piperazine derivatives can induce cell cycle arrest at various phases, leading to reduced cell division.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, these compounds can exert protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.